molecular formula C16H20N2O B5506823 3-Cycloheptyl-2-methylquinazolin-4-one

3-Cycloheptyl-2-methylquinazolin-4-one

Cat. No.: B5506823
M. Wt: 256.34 g/mol
InChI Key: CBEHCCCRIMNWFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cycloheptyl-2-methylquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a cycloheptyl group and a methyl group attached to the quinazolinone core, contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cycloheptyl-2-methylquinazolin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of anthranilic acid derivatives with cycloheptyl ketones under acidic or basic conditions to form the quinazolinone core. The reaction conditions often include refluxing in solvents such as ethanol or acetic acid, with catalysts like acetic anhydride or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Green chemistry approaches, such as the use of recyclable catalysts and environmentally friendly solvents, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Cycloheptyl-2-methylquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol, acetic acid, or dimethyl sulfoxide .

Major Products

The major products formed from these reactions include a variety of substituted quinazolinone derivatives, each with unique chemical and biological properties.

Mechanism of Action

The mechanism of action of 3-Cycloheptyl-2-methylquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Cycloheptyl-2-methylquinazolin-4-one include other quinazolinone derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the cycloheptyl group, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity, biological activity, and potential therapeutic applications .

Properties

IUPAC Name

3-cycloheptyl-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-12-17-15-11-7-6-10-14(15)16(19)18(12)13-8-4-2-3-5-9-13/h6-7,10-11,13H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEHCCCRIMNWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.